8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one
CAS No.: 1379324-91-0
Cat. No.: VC3396976
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379324-91-0 |
|---|---|
| Molecular Formula | C9H9BrN2O |
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | 8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one |
| Standard InChI | InChI=1S/C9H9BrN2O/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13/h1-2,5,11H,3-4H2,(H,12,13) |
| Standard InChI Key | VEGQVKQLPZPWOM-UHFFFAOYSA-N |
| SMILES | C1CNC(=O)C2=C(N1)C=C(C=C2)Br |
| Canonical SMILES | C1CNC(=O)C2=C(N1)C=C(C=C2)Br |
Introduction
Chemical Structure and Properties
Molecular Structure
8-Bromo-3,4-dihydro-1H-benzo[e] diazepin-5(2H)-one features a characteristic benzodiazepine scaffold with specific structural modifications. The compound consists of a seven-membered diazepine ring fused with a benzene ring, forming the benzo[e] diazepine core structure. The presence of the bromine atom at the 8-position of the benzene ring represents a key structural feature that influences the compound's chemical reactivity and potential biological activities.
The diazepine ring contains two nitrogen atoms at positions 1 and 4, with the nitrogen at position 1 bearing a hydrogen atom (hence the "1H" designation). The "3,4-dihydro" designation indicates that the bond between positions 3 and 4 is saturated, while the "5(2H)-one" indicates the presence of a carbonyl group at position 5, with the hydrogen at position 2 being outside the ring structure. This combination of structural elements creates a unique chemical entity with distinctive properties and reactivity patterns.
Physical and Chemical Properties
The physical and chemical properties of 8-Bromo-3,4-dihydro-1H-benzo[e] diazepin-5(2H)-one are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1379324-91-0 |
| Molecular Formula | C9H9BrN2O |
| Molecular Weight | 241.09 g/mol |
| Physical State | Solid |
| Purity (Commercial) | >98.00% |
| Storage Conditions | Room temperature, protected from light |
The bromine atom at the 8-position significantly influences the compound's chemical behavior. As a halogen substituent, it affects the electronic distribution within the molecule, potentially altering its reactivity, lipophilicity, and binding interactions with biological targets. Additionally, the bromine atom serves as a potential site for nucleophilic substitution reactions, allowing for structural modifications that can generate diverse derivatives with altered physical, chemical, and biological properties .
Synthesis and Chemical Reactions
Chemical Reactivity
The chemical reactivity of 8-Bromo-3,4-dihydro-1H-benzo[e] diazepin-5(2H)-one is largely determined by its structural features, with several potential reactive sites:
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The bromine substituent at the 8-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups at this position. This reactivity enables the creation of a library of derivatives with potentially diverse biological activities.
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The carbonyl group at position 5 can participate in various reactions characteristic of ketones, including nucleophilic addition, reduction, and condensation reactions. These transformations offer additional opportunities for structural modification.
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The nitrogen atoms in the diazepine ring can serve as nucleophiles in alkylation or acylation reactions, or as potential hydrogen bond donors or acceptors in intermolecular interactions.
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The partially saturated diazepine ring may undergo various transformations affecting its conformation and rigidity, which could influence the compound's interaction with biological targets.
These diverse reactivity patterns make 8-Bromo-3,4-dihydro-1H-benzo[e] diazepin-5(2H)-one a versatile building block for medicinal chemistry research, allowing for systematic structural modifications to explore structure-activity relationships and develop compounds with optimized properties.
| Desired Concentration | Volume Required for Different Amounts |
|---|---|
| 1 mg | |
| 1 mM | 4.1478 mL |
| 5 mM | 0.8296 mL |
| 10 mM | 0.4148 mL |
When preparing stock solutions, it is recommended to select an appropriate solvent based on the compound's solubility characteristics. To improve solubility, heating the sample to 37°C followed by ultrasonic bath treatment may be beneficial. Once prepared, the solution should be stored in separate packages to prevent degradation from repeated freezing and thawing .
Comparison with Related Benzodiazepine Compounds
Structural Relationships
8-Bromo-3,4-dihydro-1H-benzo[e] diazepin-5(2H)-one belongs to a broader family of benzodiazepine derivatives, each characterized by specific structural features. Related compounds include pyrido[2,3-b] diazepin-4-ones, which feature a pyridine ring instead of a benzene ring, resulting in different electronic properties and potential biological activities .
The structure of pyrido[2,3-b] diazepin-4-one has been described as having an asymmetric unit constituted by a single nonplanar molecule and its conformational enantiomer, with the seven-membered diazepin-2-one moiety introducing torsion in the adjacent heterocyclic ring. This structural characteristic is likely shared by 8-Bromo-3,4-dihydro-1H-benzo[e] diazepin-5(2H)-one, with the nonplanar conformation of the seven-membered diazepine ring being a crucial determinant of its spatial arrangement and potential receptor interactions .
Comparative Spectroscopic Analysis
Spectroscopic data for related brominated benzodiazepine derivatives provide valuable reference points for understanding the spectroscopic characteristics of 8-Bromo-3,4-dihydro-1H-benzo[e] diazepin-5(2H)-one. For example, the NMR data for 8-Bromo-9-chloro-2-phenyl-3,5-dihydro-4H-pyrido[2,3-b] diazepin-4-one includes distinct signals for the protons and carbons in the heterocyclic system, with characteristic chemical shifts influenced by the bromine substituent .
Similarly, 8-Bromo-9-methyl-2-phenyl-3,5-dihydro-4H-pyrido[2,3-b] diazepin-4-one exhibits specific spectroscopic patterns that reflect the electronic effects of the bromine atom. The 15N NMR data for these compounds reveal characteristic chemical shifts for the nitrogen atoms in the diazepine ring, providing insights into the electronic environment of these key structural elements .
These comparative spectroscopic analyses facilitate structural confirmation and purity assessment of 8-Bromo-3,4-dihydro-1H-benzo[e] diazepin-5(2H)-one and contribute to the broader understanding of structure-property relationships in brominated benzodiazepine derivatives.
Current Research and Future Perspectives
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